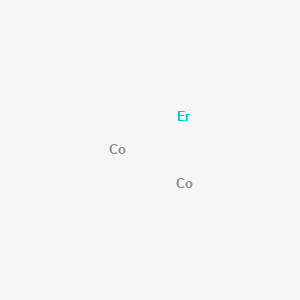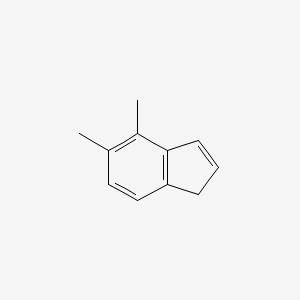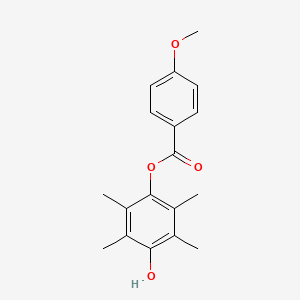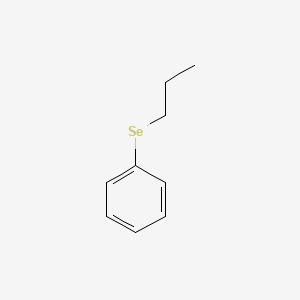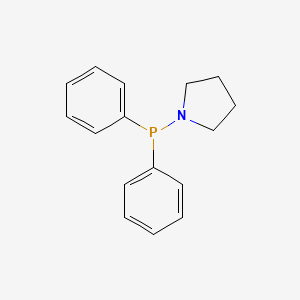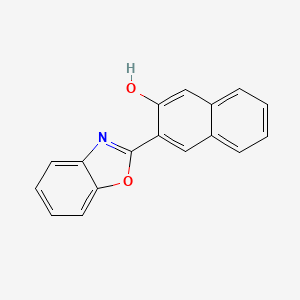
aluminum;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “aluminum;platinum” refers to a combination of aluminum and platinum elements, often forming intermetallic compounds. These compounds are known for their unique properties, such as high thermal stability, corrosion resistance, and catalytic activity. The combination of aluminum and platinum is particularly interesting due to the synergistic effects that enhance their individual properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum-platinum compounds can be achieved through various methods, including:
Direct Combination: Heating aluminum and platinum metals together at high temperatures to form intermetallic compounds.
Chemical Vapor Deposition (CVD): Using gaseous precursors to deposit thin films of aluminum-platinum compounds on substrates.
Electrodeposition: Electrochemically depositing aluminum and platinum from a solution onto a conductive surface.
Industrial Production Methods
In industrial settings, aluminum-platinum compounds are often produced using high-temperature furnaces where aluminum and platinum metals are melted together. The molten mixture is then cooled to form the desired intermetallic compound. This method ensures uniformity and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum-platinum compounds undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reducing agents can convert oxides back to the metallic state.
Substitution: Replacing one element in the compound with another.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide.
Substitution: Often involves halides or other reactive compounds.
Major Products
Oxidation: Forms aluminum oxide and platinum oxide.
Reduction: Yields pure aluminum and platinum metals.
Substitution: Produces various substituted intermetallic compounds.
Aplicaciones Científicas De Investigación
Aluminum-platinum compounds have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which aluminum-platinum compounds exert their effects varies depending on the application:
Catalysis: The compound provides active sites for chemical reactions, lowering the activation energy and increasing reaction rates.
Materials Science: The high thermal stability and corrosion resistance of aluminum-platinum compounds make them ideal for protective coatings.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum-Nickel: Known for its catalytic properties but less stable at high temperatures compared to aluminum-platinum.
Aluminum-Palladium: Similar catalytic activity but more expensive and less abundant than platinum.
Aluminum-Cobalt: Used in magnetic applications but lacks the catalytic versatility of aluminum-platinum.
Uniqueness
Aluminum-platinum compounds stand out due to their exceptional combination of thermal stability, corrosion resistance, and catalytic activity. These properties make them highly valuable in various industrial and scientific applications, offering advantages over other similar compounds .
Propiedades
Número CAS |
57621-59-7 |
|---|---|
Fórmula molecular |
AlPt |
Peso molecular |
222.07 g/mol |
Nombre IUPAC |
aluminum;platinum |
InChI |
InChI=1S/Al.Pt |
Clave InChI |
XSBJUSIOTXTIPN-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


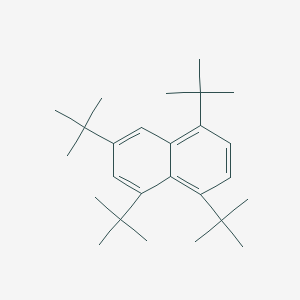
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
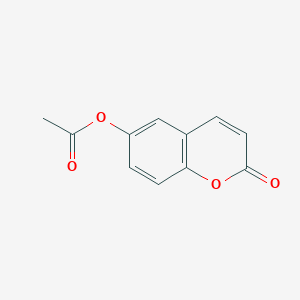

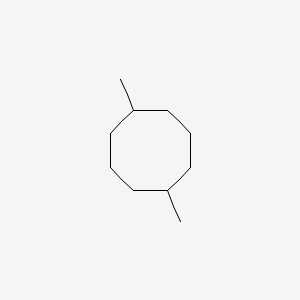
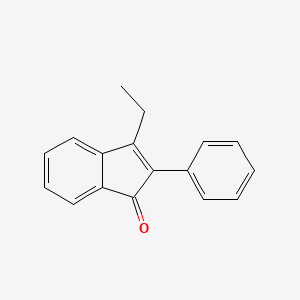

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
